molecular formula C8H12O4S2 B14641091 2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone CAS No. 55789-62-3

2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone

Cat. No.: B14641091
CAS No.: 55789-62-3
M. Wt: 236.3 g/mol
InChI Key: VCCXPINGSYGTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone is a complex organic compound characterized by its unique structure, which includes a benzodithiine core with multiple oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate dithiols with suitable carbonyl compounds under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodithiine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzodithiine core

Scientific Research Applications

2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular membranes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone include other benzodithiine derivatives and related sulfur-containing heterocycles. Examples include:

Uniqueness

What sets this compound apart is its specific arrangement of sulfur and oxygen atoms within the benzodithiine core, which imparts unique chemical and physical properties. These properties make it a valuable compound for various applications and a subject of ongoing research.

Properties

CAS No.

55789-62-3

Molecular Formula

C8H12O4S2

Molecular Weight

236.3 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydro-1λ6,4λ6-benzodithiine 1,1,4,4-tetraoxide

InChI

InChI=1S/C8H12O4S2/c9-13(10)5-6-14(11,12)8-4-2-1-3-7(8)13/h1-6H2

InChI Key

VCCXPINGSYGTTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)S(=O)(=O)CCS2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.